![molecular formula C14H19F2NO B14016372 (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with difluoro and amino groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,6S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Swern oxidation.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, primary or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicinal chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol
- (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-one
Uniqueness
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups The presence of both difluoro and amino groups in a chiral cyclohexane ring sets it apart from other similar compounds
Propiedades
Fórmula molecular |
C14H19F2NO |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
(1R,6S)-2,2-difluoro-6-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H19F2NO/c1-10(11-6-3-2-4-7-11)17-12-8-5-9-14(15,16)13(12)18/h2-4,6-7,10,12-13,17-18H,5,8-9H2,1H3/t10-,12+,13-/m1/s1 |
Clave InChI |
FUYSGOZAFKGWTE-KGYLQXTDSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@H]2CCCC([C@@H]2O)(F)F |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCCC(C2O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


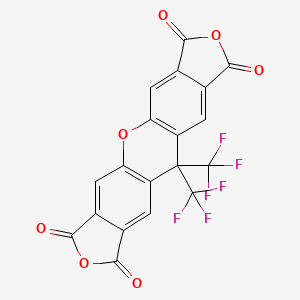
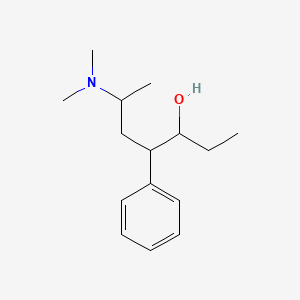
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
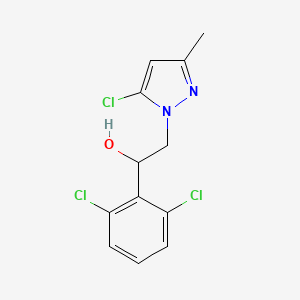

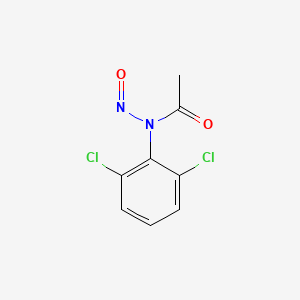
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
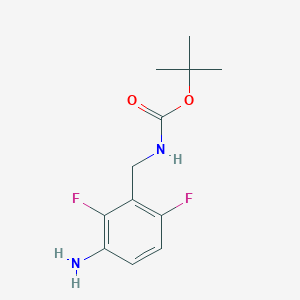
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
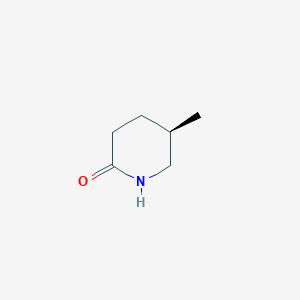
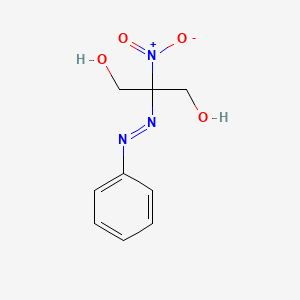
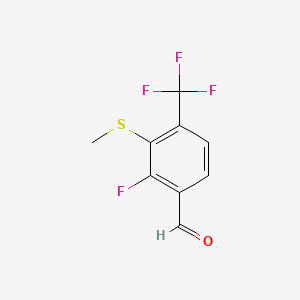
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

